Tariquidar
Overview
Description
Tariquidar is a third-generation P-glycoprotein inhibitor that has been extensively studied for its potential to overcome multidrug resistance in cancer cells. It is an anthranilic acid derivative and has shown promise in enhancing the efficacy of various chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells .
Mechanism of Action
Target of Action
Tariquidar primarily targets P-glycoprotein (P-gp) . P-gp is a transport protein found in normal cells that has many transport and modulatory functions . It plays a crucial role in determining the response against medications, including cancer therapeutics .
Mode of Action
This compound is an anthranilic acid derivative and a third-generation P-gp inhibitor . It interacts with P-gp, which is responsible for multidrug resistance through the transport of anti-cancer drugs out of their target cells . It is proposed that this compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of P-gp, which mediates the translocation of diverse molecules across biological membranes in an ATP-dependent manner . By inhibiting P-gp, this compound prevents the efflux of small molecules from cells, thereby enhancing the efficacy of certain drugs .
Pharmacokinetics
Studies in rats have shown a high bioavailability of this compound after oral dosing . The bioavailability was found to be significantly higher for a microemulsion formulation of this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-gp, which results in an increased concentration of certain drugs within target cells . This can enhance the therapeutic efficacy of these drugs, particularly in the treatment of conditions like cancer where P-gp mediated drug resistance is a common issue .
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, membrane lipids may preconfigure this compound into an active ligand conformation for efficient binding to the regulatory site . Due to its conformational plasticity, this compound ultimately moves toward the drug-binding pocket in both pathways, explaining how it acts as a substrate at low concentrations .
Biochemical Analysis
Biochemical Properties
Tariquidar interacts with P-gp, a transport protein found in normal cells . P-gp has many transport and modulatory functions, affecting the distribution and bioavailability of drugs and mediating the migration of dendritic cells . This compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Cellular Effects
This compound has been shown to significantly potentiate the sensitivity of MRP7-transfected HEK293 cells to MRP7 substrates and increase the intracellular accumulation of paclitaxel . It directly impairs paclitaxel efflux and can downregulate MRP7 protein expression in a concentration- and time-dependent manner after prolonged treatment .
Molecular Mechanism
This compound is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells . It is proposed that this compound’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding . It has been suggested that membrane lipids may preconfigure this compound into an active ligand conformation for efficient binding to the regulatory site .
Temporal Effects in Laboratory Settings
This compound has been shown to be well-tolerated in laboratory settings . At doses of 2 or 3 mg/kg TQD, only a few adverse events probably related to this compound were reported .
Dosage Effects in Animal Models
In animal studies, this compound has been shown to increase the delivery of P-gp substrates into the brain by several folds . The study found a high bioavailability of this compound in rats after oral dosing . Oral bioavailability was significantly higher for formulation B (86.3%) than for formulation A (71.6%) .
Metabolic Pathways
This compound is involved in the metabolic pathways that affect the distribution and bioavailability of drugs . It is proposed that this compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Transport and Distribution
This compound is a potent P-gp inhibitor that affects the distribution and bioavailability of drugs . It is proposed that this compound and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
Subcellular Localization
Given its role as a P-gp inhibitor, it is likely to be localized in the cell membrane where P-gp is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tariquidar can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethylamine to form an amide intermediate. This intermediate is then reacted with 4-(2-chloroethyl)phenyl isocyanate to yield this compound .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tariquidar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different pharmacological properties .
Scientific Research Applications
Tariquidar has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug resistance and efflux in cells.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents in cancer treatment.
Industry: Used in the development of new drugs and therapeutic strategies to overcome multidrug resistance.
Comparison with Similar Compounds
Similar Compounds
Elacridar: Another P-glycoprotein inhibitor with similar mechanisms of action.
Zosuquidar: A potent P-glycoprotein inhibitor used in combination with cytotoxic drugs.
Laniquidar: Another compound with similar inhibitory effects on P-glycoprotein.
Uniqueness
Tariquidar is unique in its high affinity and specificity for P-glycoprotein, making it one of the most potent inhibitors available. Its ability to completely reverse multidrug resistance at low concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHDPFKSSRQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174746 | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tariquidar is an anthranilic acid derivative third generation P-glycoprotein (P-gp) inhibitors. P-gp is a transport protein found in normal cells that has many trasport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells. P-gp is responsible for multidrug resistance through transport of anti-cancer drugs out of their target cells. It is proposed that tariquidar's and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding. | |
Record name | Tariquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
206873-63-4 | |
Record name | Tariquidar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206873-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tariquidar [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206873634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tariquidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tariquidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARIQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58862DTVD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of tariquidar and how does it interact with it?
A1: this compound primarily targets P-glycoprotein (P-gp, also known as ABCB1), an efflux transporter protein. It acts as a potent, non-competitive inhibitor of P-gp. [, , , , ] Unlike competitive inhibitors that bind to the substrate binding site, this compound binds to a distinct site on P-gp, preventing conformational changes required for substrate transport. [, , ] This interaction ultimately inhibits the efflux activity of P-gp, leading to increased intracellular accumulation of P-gp substrate drugs. [, , , ]
Q2: Does this compound interact with other efflux transporters besides P-gp?
A2: While initially considered a specific P-gp inhibitor, research suggests this compound can also interact with breast cancer resistance protein (BCRP/ABCG2), another efflux transporter. [, , , ] At low concentrations, this compound primarily inhibits P-gp, but at higher concentrations, it can inhibit both P-gp and BCRP. [, , ] This dual inhibition potential should be considered when interpreting results, especially in systems where both transporters are expressed.
Q3: What are the downstream effects of this compound's interaction with P-gp?
A3: By inhibiting P-gp, this compound prevents the efflux of P-gp substrate drugs, leading to increased intracellular drug accumulation in cells expressing P-gp. [, , , ] This enhanced intracellular drug concentration can be particularly beneficial in overcoming MDR in cancer cells, where P-gp overexpression contributes to resistance by actively pumping out anticancer drugs. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C38H38N2O4, and its molecular weight is 586.72 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: Specific spectroscopic data for this compound, such as NMR or IR spectra, were not provided in the reviewed research papers.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A7: Research has shown that even slight structural modifications to this compound can significantly impact its potency and selectivity towards P-gp and BCRP. [, , ] Introducing polar residues, such as methoxyethoxyethylamino, morpholino, or ethoxyethyloxy moieties, to the this compound scaffold has led to the development of analogs with varying degrees of P-gp and BCRP inhibition. [] Some analogs exhibited improved solubility and metabolic stability compared to this compound. [, ] Replacing the amide bond linking the amino anthranilic ring and the tetrahydroisoquinolinethylphenylamine moiety with a C-C bond resulted in analogs with enhanced stability in mouse plasma. [] Interestingly, introducing an indole core unit led to the development of potent and highly selective ABCG2 inhibitors, with some exhibiting superior potency compared to the known ABCG2 inhibitor Ko143. []
Q7: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A9: Research indicates that this compound can be administered both intravenously and orally, achieving plasma concentrations sufficient for pharmacological activity. [, , , , ] It exhibits a long half-life, with detectable levels in plasma even 24 hours post-administration in rats. [, ] While specific details on its metabolism and excretion were not provided in the reviewed papers, studies utilizing PET imaging with [11C]this compound suggest hepatobiliary excretion as a major elimination route. [, ]
Q8: How long does this compound maintain its P-gp inhibitory effect in vivo?
A10: Studies show that a single dose of this compound can inhibit P-gp activity for at least 48 hours in humans. [, ] This prolonged inhibitory effect is advantageous for enhancing the efficacy of anticancer drugs that are P-gp substrates, potentially improving treatment outcomes.
Q9: Does this compound exhibit any intrinsic activity against cancer cells?
A11: this compound alone does not demonstrate significant cytotoxic activity against cancer cells over a wide range of concentrations. [, ] Its primary role is to modulate P-gp activity, thereby enhancing the efficacy of co-administered anticancer agents.
Q10: What in vitro models have been used to study this compound's effects?
A14: Various in vitro models, including cell lines overexpressing P-gp (e.g., Kb-V1 cells) and BCRP (e.g., MCF-7/Topo cells) have been utilized to study this compound's inhibitory effects on these transporters. [, , ] These models have been instrumental in understanding this compound's structure-activity relationships, its potency and selectivity towards different transporters, and its ability to reverse MDR.
Q11: What in vivo models have been used to evaluate this compound's efficacy?
A15: Rodent models, including mice and rats, have been widely used to assess this compound's in vivo efficacy. [, , , , ] Researchers have employed this compound in preclinical studies involving tumor xenograft models to investigate its ability to enhance the delivery and efficacy of anticancer drugs that are substrates for P-gp and BCRP. [, , ]
Q12: What are the findings from clinical trials using this compound in combination with chemotherapy?
A17: Clinical trials using this compound in combination with chemotherapeutic agents have yielded mixed results. [, , , ] While some studies reported improved drug exposure and promising responses in a subset of patients, others were halted due to toxicity concerns. [] Further research is crucial to define appropriate patient populations and optimize treatment regimens.
Q13: What are the known resistance mechanisms associated with this compound?
A18: While this compound effectively inhibits P-gp, its ability to fully reverse MDR in some cases might be limited by several factors. These include the involvement of other efflux transporters not significantly inhibited by this compound, mutations in P-gp that reduce its binding affinity, and alternative resistance mechanisms independent of drug efflux. [, , ]
Q14: What is the safety profile of this compound?
A19: While initial clinical trials suggested this compound was well-tolerated, subsequent studies raised concerns about its toxicity profile, leading to the premature termination of some trials. [, ] Further research is needed to determine safe and effective dosing strategies and to identify potential long-term adverse effects.
Q15: What strategies are being explored to improve this compound delivery to the brain?
A20: Given the blood-brain barrier's restrictive nature, researchers are investigating various drug delivery systems to enhance this compound's brain penetration. These include the use of nanoparticles, liposomes, and focused ultrasound, aiming to bypass the barrier and deliver higher concentrations of this compound to the brain. [, ]
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